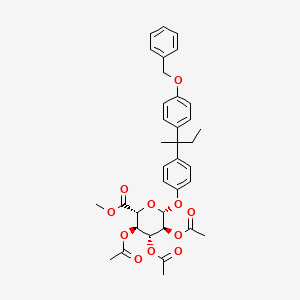
2,3,4-Tri-O-acetyl-alpha-D-glucuronide Bisphenol B Monobenzyl Ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4-Tri-O-acetyl-alpha-D-glucuronide Bisphenol B Monobenzyl Ether is a complex organic compound that combines the structural features of glucuronic acid derivatives and bisphenol B
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-O-acetyl-alpha-D-glucuronide Bisphenol B Monobenzyl Ether typically involves multiple steps:
Acetylation of Glucuronic Acid: The glucuronic acid is first acetylated to form 2,3,4-Tri-O-acetyl-alpha-D-glucuronide. This step usually involves the use of acetic anhydride and a catalyst such as pyridine.
Formation of Bisphenol B Monobenzyl Ether: Bisphenol B is reacted with benzyl chloride in the presence of a base like sodium hydroxide to form Bisphenol B Monobenzyl Ether.
Coupling Reaction: The final step involves coupling the acetylated glucuronic acid derivative with Bisphenol B Monobenzyl Ether. This can be achieved using a coupling agent such as dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reactions, separations, and purifications.
化学反应分析
Types of Reactions
2,3,4-Tri-O-acetyl-alpha-D-glucuronide Bisphenol B Monobenzyl Ether can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The benzyl ether group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Substitution reactions may involve reagents like sodium hydride and various alkyl halides.
Major Products
Hydrolysis: Produces free glucuronic acid derivatives and bisphenol B.
Oxidation: Can yield oxidized derivatives with additional functional groups.
Substitution: Results in modified ether derivatives with different substituents.
科学研究应用
2,3,4-Tri-O-acetyl-alpha-D-glucuronide Bisphenol B Monobenzyl Ether has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the development of new materials and chemical products.
作用机制
The mechanism of action of 2,3,4-Tri-O-acetyl-alpha-D-glucuronide Bisphenol B Monobenzyl Ether involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
2,3,4-Tri-O-acetyl-alpha-D-glucuronide: A simpler derivative without the bisphenol B moiety.
Bisphenol B Monobenzyl Ether: Lacks the glucuronic acid derivative component.
2,3,4-Tri-O-acetyl-beta-D-glucuronide methyl ester: Another glucuronic acid derivative with different ester groups.
Uniqueness
2,3,4-Tri-O-acetyl-alpha-D-glucuronide Bisphenol B Monobenzyl Ether is unique due to its combined structural features, which allow it to participate in a wider range of chemical reactions and biological interactions compared to its individual components or simpler derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C36H40O11 |
|---|---|
分子量 |
648.7 g/mol |
IUPAC 名称 |
methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-[4-[2-(4-phenylmethoxyphenyl)butan-2-yl]phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C36H40O11/c1-7-36(5,26-13-17-28(18-14-26)42-21-25-11-9-8-10-12-25)27-15-19-29(20-16-27)46-35-33(45-24(4)39)31(44-23(3)38)30(43-22(2)37)32(47-35)34(40)41-6/h8-20,30-33,35H,7,21H2,1-6H3/t30-,31-,32-,33+,35+,36?/m1/s1 |
InChI 键 |
AZLWFRWHSDZNCL-PVODKDJUSA-N |
手性 SMILES |
CCC(C)(C1=CC=C(C=C1)OCC2=CC=CC=C2)C3=CC=C(C=C3)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CCC(C)(C1=CC=C(C=C1)OCC2=CC=CC=C2)C3=CC=C(C=C3)OC4C(C(C(C(O4)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


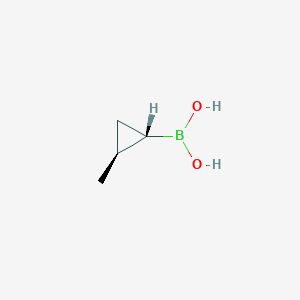
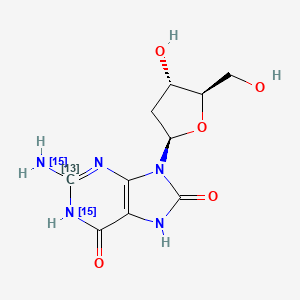
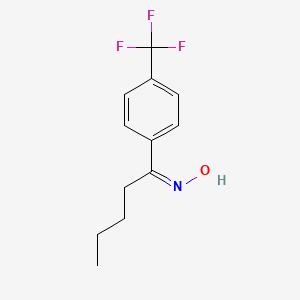
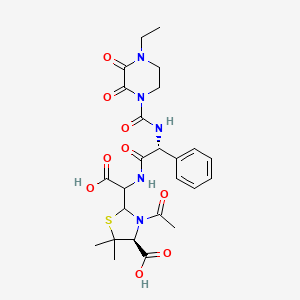
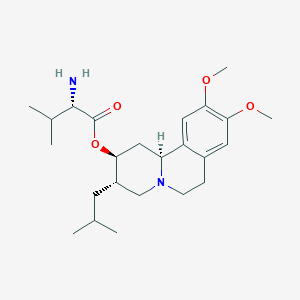
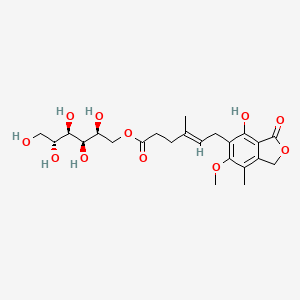
![3-Ethoxy-3-[4-(2-methyl-benzyloxy)-phenyl]-propionic acid](/img/structure/B13850531.png)
![1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol](/img/structure/B13850538.png)
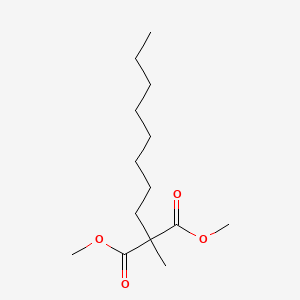
![b-D-Glucopyranoside,3-hydroxy-5-[2-(3-hydroxy-4-methoxyphenyl)ethenyl]phenyl,2-(3,4,5-trihydroxybenzoate), (E)-](/img/structure/B13850545.png)


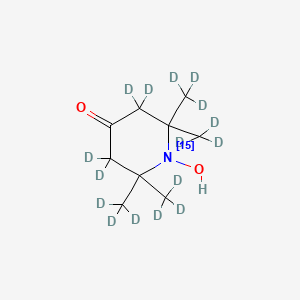
![N-[3',4'-Diacetoxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine](/img/structure/B13850581.png)
